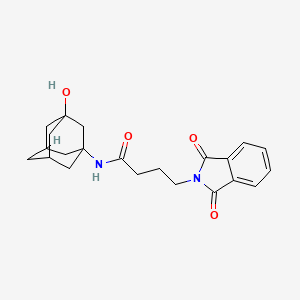
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been synthesized and studied for its ability to modulate certain biological processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide involves the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of the NF-κB signaling pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It also has anti-tumor properties and has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide in lab experiments is its ability to modulate certain biological processes. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent. However, one limitation is that it may not be effective in all types of cancer or diseases.
Direcciones Futuras
There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide. One potential direction is to study its effects on other signaling pathways and enzymes. Another direction is to investigate its potential use in combination with other therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials.
Métodos De Síntesis
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide involves several steps. The starting material is 3-hydroxy-1-adamantylamine, which is reacted with succinic anhydride to form the succinimide derivative. This intermediate is then reacted with 4-bromo-2-butynoic acid to form the final product.
Aplicaciones Científicas De Investigación
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide has been studied for its potential therapeutic applications in various fields, including cancer research and neurodegenerative diseases. It has been shown to have anti-inflammatory and anti-tumor properties.
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-hydroxy-1-adamantyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-18(23-21-9-14-8-15(10-21)12-22(28,11-14)13-21)6-3-7-24-19(26)16-4-1-2-5-17(16)20(24)27/h1-2,4-5,14-15,28H,3,6-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVNKXFBGDKUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)O)NC(=O)CCCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5282348 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-(methoxycarbonyl)-5-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrrol-3-ylidene}methyl)benzoic acid](/img/structure/B5061918.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B5061924.png)
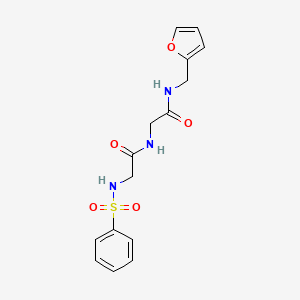

![2-methyl-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5061945.png)
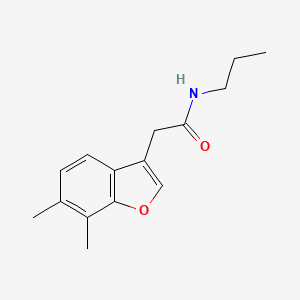

![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)
![4-bromo-2-[(3,5-dimethyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B5061989.png)
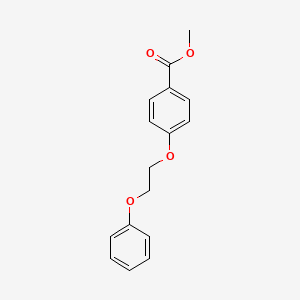
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)
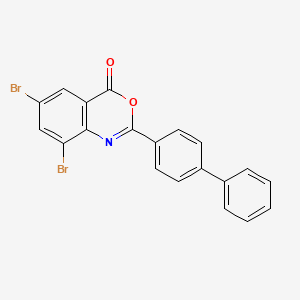
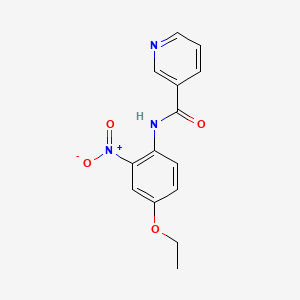
![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)